molecular formula C19H30O8 B1251418 Apocynoside I

Apocynoside I

Cat. No. B1251418
M. Wt: 386.4 g/mol
InChI Key: CIEXYBWLSDBXKL-YIOPDIOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apocynoside I is a natural product found in Apocynum venetum with data available.

Scientific Research Applications

Chemical and Physicochemical Studies

  • Apocynosides I and II Isolation : Apocynosides I and II, ionone glucosides, were isolated from roasted leaves of Apocynum venetum L., and their stereostructures were determined using chemical and physicochemical methods (Murakami et al., 2001).

Analytical Methods in Traditional Medicine

  • Quality Control in Traditional Medicine : A rapid high-performance liquid chromatography method for quality control of Apocynum venetum L. and Eleutherococcus senticosus was developed, focusing on components like hyperoside, isoquercitrin, and eleutheroside E (Shen et al., 2020).

Pharmacological and Therapeutic Applications

  • Anti-Inflammatory and Antioxidant Effects : Apocynin, a major active ingredient from Apocynum venetum, has been studied for its role as a NADPH oxidase inhibitor and its potential in treating inflammatory diseases (Kim et al., 2012).
  • Kidney Protection : Research on apocynin's protective effects against kidney damage caused by ischemia/reperfusion injury reveals its potential in renal therapy (Altıntaş et al., 2013).
  • Antidepressant-like Effects : Hyperoside isolated from Apocynum venetum leaves has shown potential antidepressant-like effects, suggesting its application in mental health treatment (Zheng et al., 2012).

Botanical and Herbal Studies

  • Antioxidant Activities and Chemical Profiles : The study of Apocynum venetum and Apocynum pictum highlighted their antioxidant activities and chemical differences, showing the importance of AV in herbal medicine (Chan et al., 2015).

properties

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

IUPAC Name

(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O8/c1-10(21)4-5-13-11(6-12(22)7-19(13,2)3)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13+,14-,15-,16+,17-,18-/m1/s1

InChI Key

CIEXYBWLSDBXKL-YIOPDIOLSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(C=CC1C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O

synonyms

apocynoside I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apocynoside I
Reactant of Route 2
Apocynoside I
Reactant of Route 3
Apocynoside I
Reactant of Route 4
Apocynoside I
Reactant of Route 5
Apocynoside I
Reactant of Route 6
Apocynoside I

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